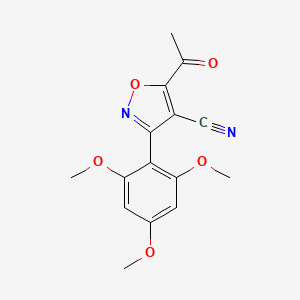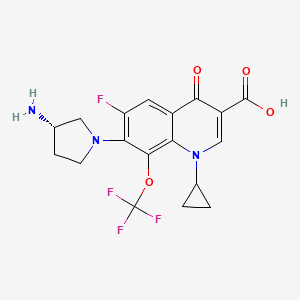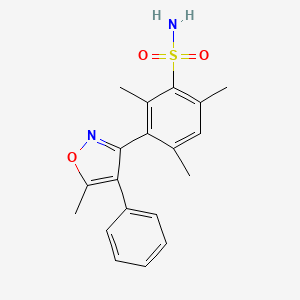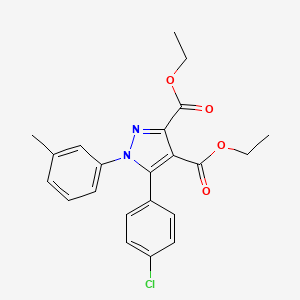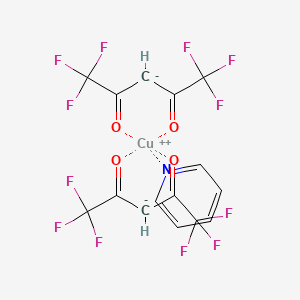![molecular formula C21H22ClN3O2 B12887583 7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine CAS No. 64039-55-0](/img/structure/B12887583.png)
7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This particular compound features a quinoline core with a chloro substituent at the 7-position and a morpholinoethoxyphenyl group at the 2-position, making it a unique and potentially bioactive molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . For this compound, a possible synthetic route could involve:
Formation of the Quinoline Core: Using the Skraup synthesis, aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene to form the quinoline core.
Chlorination: The quinoline core is then chlorinated at the 7-position using a chlorinating agent such as phosphorus oxychloride.
Substitution Reaction: The 7-chloroquinoline is reacted with 2-(2-morpholinoethoxy)aniline under basic conditions to introduce the morpholinoethoxyphenyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group at the 7-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Studied for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential antimicrobial activity.
7-Chloroquinoline: A simpler derivative with antimicrobial properties.
Uniqueness
7-Chloro-N-(2-(2-morpholinoethoxy)phenyl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. The presence of the morpholinoethoxyphenyl group could enhance its solubility and bioavailability, making it a promising candidate for further research and development.
属性
CAS 编号 |
64039-55-0 |
|---|---|
分子式 |
C21H22ClN3O2 |
分子量 |
383.9 g/mol |
IUPAC 名称 |
7-chloro-N-[2-(2-morpholin-4-ylethoxy)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H22ClN3O2/c22-16-5-6-17-18(7-8-23-20(17)15-16)24-19-3-1-2-4-21(19)27-14-11-25-9-12-26-13-10-25/h1-8,15H,9-14H2,(H,23,24) |
InChI 键 |
UCEXRGNXCZHLCN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


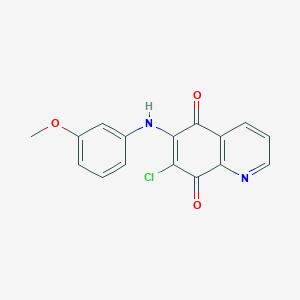


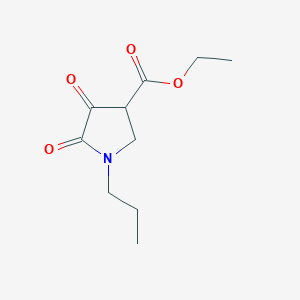

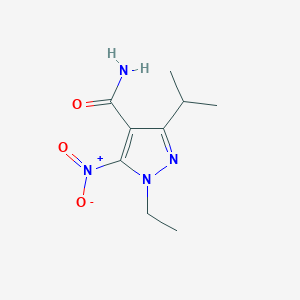
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)

